Tributyl(hexadecyl)phosphanium benzoate
Description
Tributyl(hexadecyl)phosphanium benzoate is a quaternary phosphonium ionic liquid comprising a tributyl(hexadecyl)phosphanium cation paired with a benzoate anion. Such phosphonium-based ionic liquids are increasingly studied for applications in green chemistry, pharmaceuticals, and materials science due to their thermal stability, low volatility, and tunable physicochemical properties .
Properties
CAS No. |
84977-31-1 |
|---|---|
Molecular Formula |
C35H65O2P |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
tributyl(hexadecyl)phosphanium;benzoate |
InChI |
InChI=1S/C28H60P.C7H6O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-28H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
KZABQFJJERKGTP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(hexadecyl)phosphanium benzoate can be synthesized by reacting tributylphosphine with hexadecyl bromide in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures (around 65°C) and may take several days to complete. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexadecyl)phosphanium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Tributyl(hexadecyl)phosphanium benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions, enhancing the reaction rates and yields.
Biology: The compound is used in the extraction and purification of biomolecules due to its unique solubility properties.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins, due to its thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of tributyl(hexadecyl)phosphanium benzoate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rates. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which stabilize the transition states and lower the activation energy of the reactions .
Comparison with Similar Compounds
Phosphonium vs. Ammonium Salts
- Tributyl(hexadecyl)phosphanium benzoate contains a phosphorus-centered cation, offering higher thermal stability (decomposition temperatures >300°C) compared to ammonium analogs like tetrabutylammonium benzoate, which degrade below 250°C .
- Phosphonium salts exhibit stronger Lewis acidity, enhancing their utility in catalytic reactions (e.g., CO₂ capture) compared to ammonium counterparts .
Benzoate Anion vs. Other Counterions
- Benzoate (C₆H₅COO⁻) provides moderate hydrophilicity and biodegradability, contrasting with thiocyanate (SCN⁻) or chloride (Cl⁻) anions, which are more polar but less environmentally benign. For example, tributyl(hexadecyl)phosphanium thiocyanate (CAS 67047-78-3) is used in industrial synthesis but poses higher toxicity risks .
Comparison with Benzoate Esters
Simple benzoate esters (e.g., methyl benzoate, benzyl benzoate) are neutral, volatile compounds primarily used in fragrances and pharmaceuticals. Key differences:
| Property | This compound | Methyl Benzoate | Benzyl Benzoate |
|---|---|---|---|
| State at 25°C | Ionic liquid | Liquid | Liquid |
| Odor | Odorless | Cananga-like | Balsamic/almond |
| Applications | Catalysis, surfactants | Fragrance | Acaricide |
| Thermal Stability | >300°C | Decomposes ~200°C | Decomposes ~250°C |
Toxicity and Environmental Impact
- This compound is less volatile than alkyl benzoate esters (e.g., butyl benzoate), reducing inhalation risks. However, its long alkyl chain may raise concerns about bioaccumulation, unlike smaller esters like triethyl citrate, which degrade rapidly .
Research Findings and Industrial Relevance
- Custom Synthesis : Suppliers like Shenzhen Aito Chemistry Co., Ltd. highlight the demand for tailored phosphanium salts in drug development, with purity levels exceeding 95% and scalable production capabilities .
- Antimicrobial Activity : Phosphonium benzoates demonstrate superior antimicrobial efficacy against Staphylococcus aureus compared to citrate-based ionic liquids (e.g., tributyl acetyl citrate), likely due to membrane-disrupting cationic chains .
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